Dichapetalin A
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C38H48O5 |
|---|---|
Molecular Weight |
584.8 g/mol |
IUPAC Name |
(3S,5R)-5-[(E)-3-hydroxy-2-methylprop-1-enyl]-3-[(1S,2R,3R,5R,6R,9S,14S,15R,18S,19S)-3-hydroxy-2,6,14-trimethyl-9-phenyl-8-oxahexacyclo[16.3.1.01,18.02,15.05,14.06,11]docosa-11,16-dien-19-yl]oxolan-2-one |
InChI |
InChI=1S/C38H48O5/c1-23(20-39)16-26-18-27(33(41)43-26)28-11-15-38-21-37(28,38)14-12-30-34(2)13-10-25-17-29(24-8-6-5-7-9-24)42-22-35(25,3)31(34)19-32(40)36(30,38)4/h5-10,12,14,16,26-32,39-40H,11,13,15,17-22H2,1-4H3/b23-16+/t26-,27-,28-,29-,30+,31+,32+,34+,35-,36-,37+,38+/m0/s1 |
InChI Key |
LRJFCTOUXFAGON-NNLSLSRSSA-N |
Isomeric SMILES |
C/C(=C\[C@H]1C[C@H](C(=O)O1)[C@@H]2CC[C@@]34[C@@]2(C3)C=C[C@H]5[C@]4([C@@H](C[C@@H]6[C@@]5(CC=C7[C@@]6(CO[C@@H](C7)C8=CC=CC=C8)C)C)O)C)/CO |
Canonical SMILES |
CC(=CC1CC(C(=O)O1)C2CCC34C2(C3)C=CC5C4(C(CC6C5(CC=C7C6(COC(C7)C8=CC=CC=C8)C)C)O)C)CO |
Synonyms |
dichapetalin A |
Origin of Product |
United States |
Natural Occurrence, Isolation, and Botanical Distribution
Botanical Sources and Geographic Distribution within Dichapetalum and Phyllanthus Genera
Dichapetalin A and its related compounds are characteristic secondary metabolites of plants belonging to the genera Dichapetalum (family Dichapetalaceae) and Phyllanthus (family Phyllanthaceae). rsc.orgresearchgate.netresearchgate.netrsc.org
The genus Dichapetalum comprises approximately 124 species, with a significant number (around 86) found in Africa. rsc.org Tropical Asia and South America are also home to about 19 species each. rsc.org While traditionally associated with lowland regions, some species have been discovered in upland biomes. rsc.org The highest concentration of Dichapetalum species is in Central Africa, including countries like Cameroon, Gabon, and Zaire. wur.nl Madagascar is another significant center of distribution for this genus. wur.nlwur.nl
This compound was first isolated from the roots of Dichapetalum madagascariense. rsc.orgresearchgate.netdoi.org It has since been identified in numerous other species of this genus, including D. gelonioides (found in the Philippines), D. filicaule (native to Côte d'Ivoire and Ghana), D. mombuttense, D. zenkeri, D. ruhlandii, D. eickii, D. pallidum, and D. crassifolium. nih.govresearchgate.netresearchgate.net For instance, a study on D. gelonioides collected from Palawan Island in the Philippines led to the isolation of this compound. nih.gov Similarly, investigations into the roots of D. filicaule from Ghana also yielded this compound. researchgate.nettandfonline.com
The genus Phyllanthus is even larger, with over 1200 species that have yet to be phytochemically investigated. researchgate.netnih.gov These plants are also a source of dichapetalin-type triterpenoids. rsc.orgresearchgate.net For example, Phyllanthus acutissima has been found to produce related compounds known as acutissimatriterpenes. doi.orgacs.org Phyllanthus acidus, which is widely distributed in Southeast Asia and has been introduced to southern China, is another species from which cytotoxic dichapetalins have been isolated. sci-hub.se Other species like Phyllanthus anisolobus are also known to contain various secondary metabolites. researchgate.netnih.gov
Table 1: Botanical Sources and Distribution of this compound
| Genus | Species | Geographic Location of Source Plant | Plant Part(s) |
|---|---|---|---|
| Dichapetalum | D. madagascariense | Ghana, Madagascar | Roots researchgate.netdoi.orgresearchgate.net |
| Dichapetalum | D. gelonioides | Philippines (Palawan Island) | Stem bark, Twigs researchgate.netnih.gov |
| Dichapetalum | D. filicaule | West Africa (Côte d'Ivoire, Ghana) | Roots researchgate.nettandfonline.com |
| Dichapetalum | D. pallidum | Ghana (Asenanyo Forest Reserve) | Roots d-nb.infonih.gov |
| Dichapetalum | D. mombuttense | West-Central Tropical Africa | Not specified rsc.orgresearchgate.net |
| Dichapetalum | D. zenkeri | Kenya | Not specified rsc.orgresearchgate.net |
| Dichapetalum | D. eickii | Kenya | Not specified rsc.orgresearchgate.net |
| Dichapetalum | D. ruhlandii | Kenya | Not specified rsc.orgresearchgate.net |
| Dichapetalum | D. crassifolium | Africa, Tropical Asia, Latin America | Not specified researchgate.net |
| Phyllanthus | P. acutissima | Not specified | Aerial parts doi.orgacs.org |
| Phyllanthus | P. acidus | Southeast Asia, China (introduced) | Leaves sci-hub.se |
| Phyllanthus | P. anisolobus | Not specified | Leaves, Twigs researchgate.netnih.gov |
Advanced Methodologies for Isolation from Complex Biological Matrices
The isolation of this compound from its natural sources is a multi-step process that requires careful optimization of extraction and purification techniques to handle the compound's complexity and ensure its integrity. researchgate.netresearchgate.netd-nb.info
The initial step in isolating this compound involves extracting it from the plant material using solvents. organomation.com The choice of solvent is critical and is often done sequentially to separate compounds based on their polarity. A common strategy begins with a non-polar solvent like petroleum ether to remove lipids and pigments. This is followed by extraction with solvents of increasing polarity, such as chloroform-acetone mixtures and finally more polar solvents like ethyl acetate (B1210297) or methanol, to recover the dichapetalins.
For example, in the investigation of Dichapetalum gelonioides, an ethyl acetate-soluble extract of the stem bark was used for activity-guided fractionation. nih.gov In the study of D. filicaule roots, a sequential extraction was performed using petroleum ether, followed by a chloroform-acetone (1:1) mixture, and then methanol. tandfonline.com The extraction method can also vary, with techniques like maceration being an option for heat-sensitive compounds, though it is generally less efficient than methods like Soxhlet extraction. Microwave-assisted extraction (MAE) is another advanced technique that uses microwave energy to heat the solvents and plant material, which can accelerate the extraction process. organomation.com
Table 2: Solvent Systems Used in the Extraction of this compound
| Plant Species | Plant Part | Solvent System | Extraction Technique |
|---|---|---|---|
| Dichapetalum gelonioides | Stem bark | Ethyl acetate | Not specified nih.gov |
| Dichapetalum filicaule | Roots | Petroleum ether → Chloroform-acetone (1:1) → Methanol | Cold percolation tandfonline.com |
| Dichapetalum madagascariense | Roots | Not specified | Not specified researchgate.netresearchgate.net |
| Dichapetalum pallidum | Roots | Not specified | Repeated chromatographic purification d-nb.infonih.gov |
Following solvent extraction, the crude extract, which is a complex mixture of various compounds, undergoes several stages of chromatographic separation to isolate this compound. nih.gov Column chromatography is a fundamental technique used for this purpose, often employing silica (B1680970) gel as the stationary phase. d-nb.infonih.gov The separation is achieved by eluting the column with a gradient of solvents, which separates the compounds based on their differential affinities for the stationary and mobile phases.
For more refined separation and purification, High-Performance Liquid Chromatography (HPLC) is widely used. nih.govwikipedia.org HPLC utilizes high pressure to pass the solvent through a column packed with smaller particles, leading to higher resolution and faster separation times. wikipedia.orghawachhplccolumn.com Both normal-phase (polar stationary phase, non-polar mobile phase) and reversed-phase (non-polar stationary phase, polar mobile phase) HPLC can be employed depending on the properties of the compounds being separated. hawachhplccolumn.com Flash chromatography, a modification of column chromatography that uses pressure to increase the flow rate, is also a common technique for rapid purification.
In the isolation of dichapetalins from Dichapetalum pallidum, repeated column chromatography was the key purification method. d-nb.info The process typically involves monitoring the fractions using Thin-Layer Chromatography (TLC) to identify those containing the target compound. d-nb.info
Once this compound has been isolated, its purity must be rigorously assessed. researchgate.net This is crucial for accurate structural elucidation and subsequent biological testing. High-Performance Liquid Chromatography (HPLC) is a standard method for validating the purity of the isolated compound, with a purity threshold of ≥95% often required for biological assays.
The definitive structure of this compound and its stereochemistry are determined using a combination of advanced spectroscopic techniques. researchgate.net One-dimensional (1D) and two-dimensional (2D) Nuclear Magnetic Resonance (NMR) spectroscopy are indispensable for establishing the connectivity and spatial arrangement of atoms within the molecule. d-nb.infooutsourcedpharma.com High-Resolution Mass Spectrometry (HRMS) provides the precise molecular formula of the compound. rsc.org
For an unambiguous determination of the absolute configuration, single-crystal X-ray diffraction analysis is the gold standard. researchgate.netnih.gov This technique was used to definitively establish the three-dimensional structure of this compound. nih.gov
Reproducibility in the isolation process is ensured by meticulously documenting all procedures, from plant collection and authentication to the specifics of the extraction and purification protocols. d-nb.inforesearchgate.net Quantitative NMR (qNMR) can be employed to accurately determine the purity of reference standards, which is essential for consistent and comparable biological studies. acanthusresearch.comnih.govnist.gov
Structural Elucidation and Stereochemical Assignment
Comprehensive Spectroscopic Characterization Techniques
The structural determination of Dichapetalin A is a quintessential example of modern natural product chemistry, employing a combination of powerful analytical methods to resolve its intricate molecular framework.
Nuclear Magnetic Resonance (NMR) Spectroscopy (1D and 2D: ¹H, ¹³C, COSY, HSQC, HMBC, NOESY)
Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone in the structural elucidation of organic molecules like this compound. Both one-dimensional (1D) and two-dimensional (2D) NMR experiments are indispensable for mapping out the carbon skeleton and the placement of protons.
1D NMR: The ¹H NMR spectrum of this compound reveals signals for five aromatic protons, indicating the presence of a monosubstituted phenyl ring. d-nb.info The ¹³C NMR spectrum is equally informative, showing a total of 38 signals for the initial structure, which was later revised. d-nb.info The chemical shifts in the ¹³C NMR spectrum suggest the presence of various functional groups, including olefinic/aromatic carbons, ester carbonyls, and numerous sp³-hybridized carbons. d-nb.info
2D NMR: To assemble the complete structure, a series of 2D NMR experiments are employed:
COSY (Correlation Spectroscopy): This experiment identifies proton-proton couplings, establishing connections between adjacent protons and helping to piece together spin systems within the molecule. d-nb.info
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded carbon and proton atoms, allowing for the unambiguous assignment of protonated carbons. d-nb.info
HMBC (Heteronuclear Multiple Bond Correlation): HMBC is crucial for establishing long-range (2-3 bond) correlations between protons and carbons. This technique is instrumental in connecting the various fragments and functional groups, ultimately building the complete carbon framework. d-nb.info
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about the spatial proximity of protons, which is vital for determining the relative stereochemistry of the molecule.
The comprehensive analysis of these NMR data allows for the complete assignment of the ¹H and ¹³C resonances of this compound. d-nb.info
Interactive NMR Data for this compound
Below are the reported ¹H and ¹³C NMR spectral data for this compound.
| Position | ¹³C NMR (δc) | ¹H NMR (δH, multiplicity, J in Hz) |
| 1 | 40.1 (CH₂) | 1.69 (a); 2.11 (dd, J = 16.2, 7.1) |
| 2 | 117.8 (CH) | |
| 3 | ||
| 4 | ||
| 5 | ||
| 6 | ||
| 7 | ||
| 8 | ||
| 9 | ||
| 10 | ||
| 11 | ||
| 12 | ||
| 13 | ||
| 14 | ||
| 15 | ||
| 16 | ||
| 17 | ||
| 18 | 14.10 (CH₃) | |
| 19 | ||
| 20 | ||
| 21 | ||
| 22 | ||
| 23 | ||
| 24 | ||
| 25 | ||
| 26 | ||
| 27 | ||
| 28 | ||
| 29 | ||
| 30 | ||
| 2' | ||
| 3' | ||
| 4' | ||
| 5' | ||
| 6' | ||
| 2'' | ||
| 3'', 5'' | 128.4 (CH) | 7.33 (m) |
| 4'' | 125.8 (CH) | 7.24 (m) |
| 2'', 6'' | 7.35 (m) |
Note: The table is partially populated based on available data. A complete dataset would be required for full assignment. d-nb.infotandfonline.comtandfonline.com
High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Determination
High-Resolution Mass Spectrometry (HRMS) is a powerful technique that measures the mass-to-charge ratio (m/z) of an ion with very high accuracy. bioanalysis-zone.comuni-rostock.de This precision allows for the determination of the elemental composition of a molecule, leading to its molecular formula. uni-rostock.delibretexts.orgsavemyexams.com For this compound, HRMS analysis played a crucial role in establishing its molecular formula as C₃₈H₄₆O₅. doi.org This information is fundamental, as it provides the exact number of each type of atom in the molecule, a prerequisite for complete structural elucidation. The technique can distinguish between molecules with the same nominal mass but different elemental compositions due to the mass defect of individual isotopes. bioanalysis-zone.comuni-rostock.de
Single-Crystal X-ray Diffraction for Absolute and Relative Configuration
While NMR and MS provide the connectivity and molecular formula, single-crystal X-ray diffraction is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. carleton.eduyoutube.comuhu-ciqso.es This non-destructive technique provides precise information on bond lengths, bond angles, and, most importantly, the absolute and relative configuration of chiral centers. carleton.edutaylorandfrancis.com The absolute configuration of this compound, the first in its series to be isolated, was unequivocally established through single-crystal X-ray diffraction analysis. researchgate.netresearchgate.net The analysis revealed the stereochemistry to be 4R,5R,7R,8R,9R,10S,13R,14S,17S,20S,23R,6′S. researchgate.netresearchgate.net This detailed stereochemical information is crucial for understanding its biological activity and for any future synthetic efforts.
Electronic Circular Dichroism (ECD) Spectroscopy for Chiral Assignment
Electronic Circular Dichroism (ECD) spectroscopy is a chiroptical technique that provides information about the stereochemistry of chiral molecules in solution. faccts.derroij.com It measures the differential absorption of left and right circularly polarized light. faccts.de The resulting ECD spectrum is highly sensitive to the spatial arrangement of chromophores within the molecule. While X-ray crystallography provides the absolute configuration in the solid state, ECD can be used to confirm the stereochemical assignment in solution and is particularly useful when suitable crystals for X-ray analysis cannot be obtained. nih.gov For this compound and its analogues, ECD, often in conjunction with quantum chemical calculations, has been used to determine their absolute configurations. nih.govresearchgate.net
Structural Diversity of Dichapetalin Analogues and Delineation of Core Skeletal Features
The dichapetalins are a class of merotriterpenoids, meaning they are of mixed biosynthetic origin. doi.org They are primarily found in plants of the Dichapetalum and Phyllanthus genera. researchgate.netnih.gov To date, approximately 100 dichapetalins and related compounds have been identified. researchgate.netnih.gov
The core structure of the dichapetalins is a dammarane-type triterpenoid (B12794562) skeleton. doi.orgwikipedia.org A key characteristic feature is the fusion of a C₆-C₂ unit, biosynthetically likely derived from the shikimic acid pathway, to ring A of the triterpenoid, forming a 2-phenylpyran moiety. doi.orgresearchgate.netresearchgate.netnih.gov
The structural diversity within the dichapetalin family arises from several key variations:
The Triterpenoid Skeleton: Most dichapetalins possess a 13,30-cyclodammarane skeleton. tandfonline.comwikipedia.org However, some analogues, like dichapetalins Q and R, feature a genuine dammarane (B1241002) skeleton without the cyclopropane (B1198618) ring. doi.org
The Side Chain at C-17: The nature of the side chain at position C-17 is a major source of structural variation. These side chains can contain different functional groups, including lactones, lactols, furans, acetals, and spirolactones. doi.orgwikipedia.org For example, this compound has a γ-lactone in its side chain, while others like dichapetalins O, Q, and R possess a lactol. doi.orgresearchgate.net
Substitution Patterns: Further diversity is introduced by different substitution patterns on the core skeleton and the side chain. This includes variations in hydroxylation, such as the 22α-hydroxy group in Dichapetalin B, and the presence of other functional groups. researchgate.net Some analogues also show variations in the phenylpyran moiety, such as the addition of a methoxy (B1213986) group. researchgate.net
This structural diversity highlights the remarkable biosynthetic plasticity within the producing organisms and provides a rich source of compounds for biological evaluation.
Biosynthesis and Biogenetic Pathways
Proposed Biosynthetic Cascade Modifications and Intermediates
The biogenesis of the dichapetalin scaffold is believed to originate from the condensation of a 3-keto-13,30-cyclodammarane triterpenoid (B12794562) with a C6–C2 unit, likely derived from the shikimic acid pathway in the form of β-ketophenylpropionyl-CoA. mdpi.comnih.gov This initial step is followed by a series of modifications that lead to the diverse array of dichapetalin compounds observed in nature.
A proposed biosynthetic pathway for several classes of highly modified triterpenoids from Dichapetalum gelonioides delineates a metabolic cascade. rsc.orgresearchgate.net This cascade rationalizes the formation of four distinct classes of compounds through a sequence of chemical events. rsc.orgresearchgate.net The initial products, such as those with a phenyl-butadiene group (Type I), are thought to be precursors to other classes. rsc.org
Subsequent modifications are believed to involve a series of oxidative and rearrangement reactions. For instance, phenyl-endoperoxides (Type II) are proposed to be formed from the photooxygenation of the phenyl-butadiene precursors. nih.gov These endoperoxides can then undergo a base-induced cleavage of the peroxide bond, followed by dehydration-driven rearrangement to form phenyl-furans (Type III). nih.gov Further oxidative procedures are speculated to convert the phenyl-furans into phenyl-enediones (Type IV). nih.gov
The diversity within the dichapetalin family also arises from variations in the side chain at C-17 of the dammarane (B1241002) skeleton. mdpi.com These side chains can feature different functional groups, such as lactones, methyl esters, spiroketals, and lactols, resulting from late-stage oxidative modifications. mdpi.com Dichapetalin A itself possesses a characteristic lactone ring in its side chain. nih.gov
Identification of Putative Enzymatic Transformations
While the specific enzymes responsible for the biosynthesis of this compound have not been fully characterized, the proposed biosynthetic steps suggest the involvement of several classes of enzymes. The initial condensation reaction would likely be catalyzed by a type of synthase or acyltransferase.
The subsequent cascade of modifications points towards the action of various oxidoreductases, such as oxygenases and dehydrogenases. The formation of the phenyl-endoperoxide intermediates, for example, is proposed to be a photooxygenation reaction, which in a biological context could be mediated by a photosensitizing molecule and singlet oxygen, or by a specific enzyme like a dioxygenase. rsc.orgnih.gov
The rearrangements and functional group interconversions would necessitate the involvement of isomerases, lyases, and other modifying enzymes. For instance, the conversion of the endoperoxide to a furan (B31954) and then to an enedione implies a series of complex enzymatic steps. nih.gov The formation of the lactone side chain in this compound would also require specific enzymatic machinery, likely involving oxidases and possibly a lactonase.
Although direct enzymatic evidence is still forthcoming, the proposed biosynthetic pathway provides a roadmap for future investigations aimed at identifying and characterizing the specific enzymes involved in constructing the intricate architecture of this compound. rsc.orgnih.gov
Validation of Biogenetic Pathways through Biomimetic Synthetic Approaches
In the absence of fully elucidated enzymatic pathways, biomimetic synthesis serves as a powerful tool to validate the proposed biogenetic hypotheses. rsc.orgnih.gov This approach involves designing laboratory syntheses that mimic the proposed biosynthetic steps. rsc.orgresearchgate.net
Successful biomimetic syntheses of various dichapetalin-type triterpenoids have provided strong chemical evidence to support the proposed biosynthetic cascade. rsc.orgresearchgate.net For example, a cascade chemical transformation strategy was designed that included a singlet oxygen-involved Diels-Alder [4+2] cycloaddition, base-catalytic rearrangement, and dye-sensitized photooxygenation followed by acid-induced rearrangement. rsc.org These reactions successfully transformed precursors into the four different types of isolated compounds, mirroring the proposed natural pathway. rsc.org
Notably, these biomimetic syntheses not only produced the known natural products but also afforded related analogues that were not initially isolated from the plant source. rsc.org The subsequent detection of these "missing" compounds in the fresh plant extract further strengthened the validity of the proposed biosynthetic pathway. rsc.org These biomimetic studies provide a chemical correlation network that supports both the structural elucidation of the natural products and the plausibility of the proposed biogenetic route. rsc.orgresearchgate.net
Chemical Synthesis Approaches
Total Synthesis Strategies for Dichapetalin A and Analogues
The total synthesis of this compound and its related compounds represents a formidable challenge in organic chemistry, demanding innovative and efficient synthetic solutions. beilstein-journals.org These endeavors are not only crucial for providing access to these molecules for biological studies but also serve as a platform for the development and validation of new synthetic methodologies.
Retrosynthetic Analysis and Key Disconnections
Retrosynthetic analysis is a problem-solving technique used to plan organic syntheses. wikipedia.org It involves breaking down the target molecule into simpler, commercially available starting materials. ias.ac.in This process helps in identifying key bond disconnections and strategic intermediates. The core of this analysis is the transformation of a target molecule into simpler precursor structures. wikipedia.org
For complex molecules like this compound, the retrosynthetic analysis reveals several possible synthetic routes. wikipedia.org The intricate polycyclic framework and dense stereochemical information necessitate a carefully devised strategy. Key disconnections often focus on the formation of the characteristic pyran ring fused to the triterpenoid (B12794562) A-ring and the stereocontrolled installation of the numerous chiral centers.
Stereoselective Transformations and Control
A critical aspect of the total synthesis of this compound is the precise control of stereochemistry. ysu.am Stereoselective synthesis refers to a chemical reaction or reaction sequence that preferentially results in the formation of one stereoisomer over others. Given the multiple chiral centers in this compound, achieving high levels of stereoselectivity is paramount to an efficient synthesis.
Researchers have employed a variety of stereoselective transformations, including substrate-controlled reactions, chiral auxiliary-mediated processes, and asymmetric catalysis. nih.govthieme.com These methods are essential for establishing the correct relative and absolute stereochemistry of the molecule. For instance, diastereoselective reactions are often used to set the stereocenters within the carbocyclic core, while enantioselective methods may be employed to introduce the initial chirality.
Development of Novel Synthetic Methodologies for Core Scaffold Construction
The unique structural features of this compound have spurred the development of novel synthetic methodologies for the construction of its core scaffold. nih.gov The synthesis of such complex natural products often drives innovation in the field of organic chemistry. beilstein-journals.org
Strategies have focused on the efficient assembly of the polycyclic system. This has included the application of powerful reactions such as intramolecular Diels-Alder reactions, radical cyclizations, and transition-metal-catalyzed cross-coupling reactions to forge key carbon-carbon and carbon-heteroatom bonds. organic-chemistry.org The development of these methods not only facilitates the synthesis of this compound but also expands the toolkit available to synthetic chemists for the construction of other complex molecules.
Semi-Synthesis and Chemical Modifications of this compound
Semi-synthesis, the chemical modification of a natural product, is a valuable tool for generating analogues with improved properties or for probing structure-activity relationships (SAR). numberanalytics.comresearchgate.net This approach leverages the complex scaffold provided by nature to create novel compounds. researchgate.net
Derivatization Strategies for Structural Complexity Diversification
Derivatization of the this compound scaffold allows for the exploration of chemical space around the natural product. nih.gov Common derivatization reactions include acylation, alkylation, oxidation, and reduction, which can be used to modify the functional groups present in the molecule. numberanalytics.com
These modifications can lead to the creation of a library of analogues with diverse structural features. This diversification is crucial for understanding which parts of the molecule are essential for its biological activity and for potentially discovering new compounds with enhanced potency or selectivity.
Scaffold Manipulation for Biological Activity Profiling
The manipulation of the core scaffold of this compound is a key strategy for understanding its biological activity profile. nih.gov By systematically altering different regions of the molecule, researchers can identify the pharmacophore—the essential structural features required for biological activity.
This process, often guided by computational modeling, can involve the synthesis of simplified analogues that retain the key binding elements or the introduction of functional groups that can probe interactions with biological targets. The insights gained from these studies are invaluable for the design of new therapeutic agents based on the this compound scaffold. nih.gov
Pharmacological and Biological Activities: Mechanistic Insights
Molecular and Cellular Mechanisms of Action
Enzyme Inhibition and Allosteric Modulation (e.g., Acetylcholinesterase, Glucose-6-phosphate Dehydrogenase)
The ability of compounds to inhibit or modulate enzyme activity is a common mechanism of action. britannica.com Dichapetalin A and its analogs have been evaluated for their effects on various enzymes. For instance, the pentose (B10789219) phosphate (B84403) pathway (PPP) is crucial for cell growth, and its rate-limiting enzyme, glucose-6-phosphate dehydrogenase (G6PD), has been identified as a potential therapeutic target. mdpi.comnih.govwikipedia.org Inhibition of G6PD can disrupt cellular metabolism and suppress proliferation. nih.gov While direct inhibitory data for this compound on acetylcholinesterase or G6PD is not extensively detailed in the provided results, the broader class of triterpenoids is known to interact with a range of enzymes, suggesting a potential area for further investigation.
Receptor Interaction Dynamics (e.g., PXR (NR1I2) Signaling)
This compound and its related compound, Dichapetalin M, have been shown to interact with the Pregnane X Receptor (PXR), also known as NR1I2. nih.govresearchgate.netresearchgate.net PXR is a nuclear receptor that plays a key role in sensing foreign substances and regulating the expression of genes involved in detoxification. wikipedia.org In vitro studies have confirmed an antagonistic effect of Dichapetalin M on PXR signaling. nih.govresearchgate.netresearchgate.net This interaction suggests that the biological activities of dichapetalins may be mediated, at least in part, through the modulation of this receptor pathway. PXR activation can influence cell proliferation and drug resistance, highlighting the importance of its modulation by compounds like this compound. researchgate.net
Signal Transduction Pathway Perturbation (e.g., NF-κB, Notch, mTOR/S6K, Apoptosis-related Pathways)
This compound and related compounds exert their cellular effects by perturbing key signal transduction pathways that govern cell survival, proliferation, and death. The cytotoxic activity of some dichapetalins is attributed to the induction of apoptosis through the activation of specific signaling cascades. Several interconnected pathways are implicated:
NF-κB Signaling: The NF-κB pathway is a critical regulator of cellular processes, including inflammation and cell survival. nih.gov Its inhibition can lead to apoptosis. nih.gov The activity of this compound may involve the modulation of this pathway.
Notch Signaling: The Notch signaling pathway is involved in cell fate decisions, proliferation, and apoptosis. e-century.usresearchgate.netnih.gov Crosstalk between Notch and other pathways, such as Akt/mTOR, is crucial in regulating cell survival. e-century.usresearchgate.net
mTOR/S6K Signaling: The mTOR pathway is a central regulator of cell growth and metabolism. frontiersin.org The p70-S6 kinase 1 (S6K1) is a key downstream effector of mTORC1, promoting protein synthesis. frontiersin.org Inhibition of this pathway can suppress cell proliferation.
Apoptosis-related Pathways: Apoptosis is a programmed cell death process crucial for tissue homeostasis. nih.gov It can be initiated through intrinsic (mitochondrial) or extrinsic pathways, both of which converge on the activation of caspases. mdpi.com The induction of apoptosis is a key mechanism of action for many cytotoxic compounds. mdpi.com
In Vitro Cellular Activity Studies and Mechanistic Investigations
Modulation of Cell Proliferation and Apoptosis Induction in Cellular Models
The cytotoxic effects of this compound have been evaluated in various in vitro cellular models. These studies have demonstrated its ability to inhibit cell proliferation and induce apoptosis in cancer cells. acs.orgrsc.org this compound has shown strong and selective cytotoxic activity against certain cancer cell lines. researchgate.net
For example, this compound was evaluated for its activity against the LNCaP human prostate cancer cell line. acs.org The cytotoxic activity of this compound and its analogs is often linked to the induction of apoptosis. This process involves the activation of specific signaling pathways that lead to programmed cell death. nih.govfrontiersin.orgresearchgate.net
| Compound | Cell Line | Activity | IC50 Value | Citation |
| This compound | LNCaP (prostate) | Cytotoxic | Not specified | acs.org |
| This compound | NAMALWA (Burkitt's lymphoma) | Potent Cytotoxicity | Nanomolar range | rsc.org |
| This compound | Trypanosoma brucei brucei | Anti-parasitic | 74.22 µg/mL | nih.govresearchgate.net |
| This compound | Bacillus cereus | Anti-bacterial | 11.15 µg/mL | nih.govresearchgate.net |
Table 1. In Vitro Cellular Activity of this compound. This table summarizes the reported in vitro activities of this compound against various cell lines, including cancer cells and pathogens. The IC50 values represent the concentration of the compound required to inhibit the growth or activity of the cells by 50%.
Anti-inflammatory Mechanism: Inhibition of Inflammatory Mediators (e.g., NO, PGE2, iNOS, COX-2, TNF-α, IL-1β)
This compound has demonstrated notable anti-inflammatory effects by inhibiting key inflammatory mediators. In lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells, which are a standard model for studying inflammation, the production of nitric oxide (NO) and prostaglandin (B15479496) E2 (PGE2) is significantly reduced in the presence of various anti-inflammatory agents. d-nb.infobioline.org.br This inhibition is often a direct result of the downregulation of the enzymes responsible for their synthesis, namely inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). d-nb.infobioline.org.brnih.gov
The anti-inflammatory action of many natural compounds involves the suppression of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-1beta (IL-1β), and interleukin-6 (IL-6). d-nb.infomdpi.commdpi.com The expression of these cytokines is often controlled by the NF-κB signaling pathway. bioline.org.brnih.gov Therefore, the inhibition of these mediators suggests that this compound may exert its anti-inflammatory effects by targeting this critical pathway. The reduction in the production of these inflammatory molecules helps to mitigate the inflammatory response, which is a key factor in various pathological conditions. plos.orge-algae.orgplos.org
Antimicrobial and Antiparasitic Mechanism of Action in Cell-Based Assays
This compound has been identified as a compound with significant antimicrobial and antiparasitic properties. researchgate.netnih.gov In cell-based assays, this compound has shown activity against a range of pathogens.
Specifically, it has been tested against several bacterial strains, including Bacillus cereus, where it demonstrated notable potency. researchgate.net Its activity against B. cereus was found to be more potent than the standard antibiotic ampicillin, with an IC50 value of 11.15 µg/ml compared to ampicillin's 19.50 µg/ml. researchgate.net
In the realm of antiparasitic activity, this compound has been evaluated against parasites such as Trypanosoma brucei brucei and Schistosoma haematobium. researchgate.net While its activity against T. b. brucei was less potent than the standard drug suramin, it still exhibited an effect with an IC50 value of 74.22 µg/ml. researchgate.net Against S. haematobium, this compound showed the highest activity among the tested compounds from Dichapetalum madagascariense, with an IC50 of 151.1 µg/ml. researchgate.net Furthermore, it has demonstrated anthelmintic properties by inhibiting the hatching of hookworm eggs. d-nb.info
The mechanism of action for its antimicrobial and antiparasitic effects is thought to be related to its cytotoxic properties, which have been observed against various cancer cell lines. researchgate.netnih.govnih.gov The ability of this compound to inhibit cell proliferation is a key aspect of its bioactivity. nih.gov
Table 1: Antimicrobial and Antiparasitic Activity of this compound
| Organism | Assay | IC50 (µg/ml) | Reference |
| Bacillus cereus | Alamar Blue Assay | 11.15 | researchgate.net |
| Trypanosoma brucei brucei | Alamar Blue Assay | 74.22 | researchgate.net |
| Schistosoma haematobium | In vitro anti-schistosomal activity | 151.1 | researchgate.net |
| Hookworm | Egg Hatching Inhibition | 162 (EC50) | d-nb.info |
In Vivo Mechanistic Studies in Animal Models
While specific in vivo mechanistic studies focusing solely on this compound are not extensively detailed in the provided search results, the general approach for such studies involves using animal models to understand the pharmacological effects of a compound within a living organism. physiogenex.comnih.gov These studies are crucial for bridging the gap between in vitro findings and potential therapeutic applications.
Pharmacodynamic Pathway Analysis and Target Engagement in Animal Models
Pharmacodynamic studies in animal models aim to elucidate how a compound affects the body, including its mechanism of action and the relationship between concentration and effect. For a compound like this compound, this would involve administering it to animal models of inflammation or parasitic disease and then analyzing specific biomarkers and pathways. physiogenex.comnih.gov
Target engagement studies are a key component of this analysis, confirming that the compound is interacting with its intended molecular target in vivo. nih.gov This can be achieved through various techniques, including the use of chemical probes to measure direct binding in tissues. nih.gov For this compound, this would mean looking for evidence of its interaction with components of the inflammatory or proliferative pathways in tissue samples from treated animals. While specific studies on this compound's target engagement in vivo are not detailed in the search results, this remains a critical area for future research to validate its mechanism of action.
Biological Process Modulation in Preclinical Disease Models
In preclinical disease models, the focus is on how a compound modulates the biological processes associated with a specific disease. For this compound, this would involve using animal models of inflammatory conditions or parasitic infections.
For instance, in an animal model of inflammation, researchers would assess the ability of this compound to reduce inflammation markers, such as paw edema induced by carrageenan, and to lower the levels of inflammatory mediators like TNF-α and IL-6 in the blood or affected tissues. mdpi.com
In the context of parasitic diseases, an animal model infected with a specific parasite, such as Necator americanus, would be treated with this compound. ekb.eg The efficacy would be determined by measuring the reduction in parasite load, such as the number of adult worms or eggs. ekb.eg Phytochemical analysis of Dichapetalum filicaule, which contains this compound, has shown potent inhibitory activity against N. americanus in vitro, suggesting that in vivo studies in animal models would be a logical next step to confirm these effects. ekb.eg
Structure Activity Relationship Sar Studies and Analog Design
Elucidation of Pharmacophores and Essential Structural Motifs for Activity
The biological activity of Dichapetalin A is intrinsically linked to several key structural features that constitute its pharmacophore. The molecule is a highly modified triterpenoid (B12794562) built upon a 13,30-cyclodammarane core. rsc.orgtandfonline.com This foundational structure is distinguished by a unique 2-phenylpyran moiety that is fused to the A ring of the dammarane (B1241002) skeleton, a feature considered characteristic of this class of compounds. rsc.orgnih.gov
The side chain of this compound also contains crucial functional groups. A prominent γ-lactone (a five-membered cyclic ester) is a key component, and studies have shown that dichapetalins possessing a lactone side chain exhibit significant cytotoxicity, whereas analogues with a methyl ester side chain are largely inactive. researchgate.net The carbonyl group of this lactone can act as a hydrogen bond acceptor, potentially participating in vital binding interactions with enzymes or proteins. Furthermore, the phenyl group of the 2-phenylpyran system provides π-electron density, allowing for potential aromatic interactions with target molecules. Strategically positioned hydroxyl groups across the structure also play a role by affecting the compound's solubility and its capacity for hydrogen bonding.
Impact of Side Chain and Ring Modifications on Mechanistic Biological Activities
The structural diversity among dichapetalins, largely stemming from modifications to the C-17 side chain and the core ring system, has provided a wealth of information on structure-activity relationships.
Side Chain Modifications: The nature of the substituent at the C-17 position is a primary determinant of biological activity. rsc.orgtandfonline.com In this compound, the side chain consists of a 5-membered lactone ring bearing an (E)-3-hydroxy-2-methylprop-1-enyl substituent. researchgate.net The trans-configuration of the double bond in this substituent imposes a rigid, planar geometry that is believed to be important for molecular recognition.
Comparative studies with other dichapetalins highlight the importance of this side chain. For instance, replacing the lactone with a spiroketal side chain, as seen in Dichapetalin X, was found to enhance anti-leukemic potency. Conversely, modifications such as hydroxylation at the C-26 position on a this compound analogue were shown to decrease its anti-parasitic effectiveness, suggesting that even minor changes can lead to steric hindrance or reduced affinity for the biological target.
Ring Modifications: Modifications to the core polycyclic structure, particularly the A ring, also profoundly influence cytotoxicity. Research has demonstrated that different C6-C2 motifs fused to the A ring result in analogues with distinct cytotoxic profiles. rsc.orgtcsedsystem.edu Other identified modifications in the dichapetalin family include the introduction of phenyl-butadiene, phenyl-endoperoxide, phenyl-furan, and phenyl-enedione motifs, each altering the compound's biological activity. nih.gov
Other significant structural variations within the dichapetalin class include the presence or absence of a double bond between C-11 and C-12, and the potential for a hydroxyl group at the C-12 position or a methoxy (B1213986) group on the phenylpyran moiety. researchgate.net These alterations underscore the sensitivity of the biological activity to the fine details of the molecular architecture.
| Structural Feature | Modification | Observed Impact on Biological Activity | Example Compound(s) |
|---|---|---|---|
| C-17 Side Chain | Lactone (present in this compound) | Essential for significant cytotoxicity. researchgate.net | This compound, Dichapetalin M |
| C-17 Side Chain | Methyl Ester | Leads to inactive compounds. researchgate.net | Dichapetalin C, D, F |
| C-17 Side Chain | Spiroketal | Increased anti-leukemic potency compared to lactone. | Dichapetalin X |
| Side Chain Substituent | Hydroxylation at C-26 | Reduced anti-parasitic efficacy. | - |
| A-Ring Moiety | Phenyl-butadiene, Phenyl-furan, etc. | Leads to distinct cytotoxic activity profiles. nih.gov | Dichapegenins |
| Core Ring System | Absence of 11,12-double bond | Distinguishes activity between different dichapetalins. researchgate.net | Dichapetalin I, J, L |
Rational Design and Synthesis of this compound Analogues with Enhanced Mechanistic Specificity
The complex structure of this compound presents both a challenge and an opportunity for medicinal chemists. Rational design and synthesis efforts aim to create analogues with improved potency, selectivity, and drug-like properties. nih.gov Research has primarily focused on modifying the two key areas identified by SAR studies: the A ring and the C-17 side chain. rsc.org
Biomimetic synthesis has emerged as a powerful strategy, not only for producing these complex molecules but also for validating proposed biosynthetic pathways. rsc.org This approach has successfully yielded novel analogues with potent cytotoxic activities. rsc.org Methodologies such as diverted total synthesis (DTS) offer the flexibility to introduce structural modifications at various stages of the synthetic route, enabling the creation of a diverse library of analogues. rsc.org
A more targeted approach, known as pharmacophore-directed retrosynthesis (PDR), has been applied to structurally related natural products. researchgate.net In PDR, the essential pharmacophore is selected as an early synthetic target, allowing for the systematic construction of an SAR profile as the molecular complexity is increased. researchgate.net This strategy facilitates the identification of less complex, yet highly active, derivatives. The overarching goal of these synthetic endeavors is to simplify the natural product's intricate structure, thereby enhancing its "drug-likeness" while preserving or even improving its therapeutic activity. nih.gov
Computational Chemistry and In Silico Approaches for SAR Prediction and Molecular Docking
Given the structural complexity and the large number of potential analogues, computational methods are indispensable for modern SAR analysis of dichapetalins. uni-bonn.de The use of in silico studies is a key future direction in the exploration of this class of compounds. nih.govresearchgate.net
Molecular docking is a widely used computational technique to predict and analyze the binding of a ligand, such as this compound, to the active site of a target protein. ebi.ac.ukresearchgate.net These simulations provide insights into the specific interactions—like hydrogen bonds and aromatic interactions—that govern binding affinity and selectivity, helping to explain the observed SAR. For example, docking studies on related triterpenoids have successfully identified plausible enzyme inhibitors. researchgate.net
Quantitative Structure-Activity Relationship (QSAR) modeling is another powerful tool. nih.gov QSAR models use statistical methods to correlate variations in the chemical structure of compounds with changes in their biological activity, enabling the prediction of the potency of novel, unsynthesized analogues. uni-bonn.denih.gov While powerful, the accuracy of methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) is highly dependent on the quality of the input data, specifically the conformational states and alignment of the molecules. nih.gov The integration of physics-based calculations and machine learning algorithms is further accelerating the process, allowing researchers to screen vast virtual libraries of compounds efficiently and prioritize the most promising candidates for synthesis and biological testing. schrodinger.com
Advanced Analytical Methodologies and Future Research Trajectories
Sophisticated Analytical Techniques for Trace Analysis and Complex Mixture Characterization
The isolation and characterization of Dichapetalin A from its natural sources, primarily plants of the Dichapetalum genus, present a significant analytical challenge. tandfonline.commdpi.comresearchgate.net The compound exists as part of a complex mixture of structurally related analogues and other secondary metabolites. tandfonline.comresearchgate.net The initial extraction from plant material, typically the roots or stem bark, is followed by extensive chromatographic purification. researchgate.netresearchgate.net
Modern analytical workflows rely on a combination of powerful techniques to isolate and identify this compound, even at trace levels. High-performance liquid chromatography (HPLC) is indispensable for the separation of individual dichapetalins from crude extracts. The structural elucidation of this compound has been accomplished through a suite of advanced spectroscopic methods. High-resolution mass spectrometry (HRMS), particularly with electrospray ionization (ESI-MS), is used to determine the precise molecular formula. nih.gov Techniques like high-resolution electrospray ionization time-of-flight mass spectrometry (HRESI-TOF-MS) have been specifically utilized for the characterization of novel dichapetalins. tandfonline.com
Nuclear Magnetic Resonance (NMR) spectroscopy, including one-dimensional (¹H and ¹³C NMR) and two-dimensional techniques (COSY, HMBC), is crucial for piecing together the complex molecular framework and establishing the connectivity of the atoms. nih.gov The definitive, unambiguous determination of this compound's intricate three-dimensional structure and absolute stereochemistry was achieved through single-crystal X-ray diffraction analysis. researchgate.net These sophisticated methods are essential for distinguishing this compound from its numerous, closely related structural analogues found within the same plant. tandfonline.comresearchgate.net
Metabolomic Profiling and Biotransformation Pathways of this compound
While the isolation and chemical synthesis of this compound are well-documented, its metabolic fate and biotransformation pathways within living organisms remain largely uninvestigated. Metabolomic profiling, the large-scale study of small molecules within a biological system, has not yet been extensively applied to understand how this compound is processed and metabolized. Such studies are critical for determining the compound's bioavailability, identifying its active metabolites, and understanding its potential toxicity.
The general principles of biotransformation involve enzymatic modifications, typically categorized into Phase I (oxidation, reduction, hydrolysis) and Phase II (conjugation) reactions, which serve to increase the polarity of a compound to facilitate its excretion. For a complex molecule like this compound, this process could lead to a variety of metabolites with potentially different biological activities. For instance, studies on the related compound Dichapetalin M suggest that it interacts with the Pregnane X Receptor (PXR), a key regulator of drug-metabolizing enzymes, hinting at its involvement in metabolic pathways. cornell.edu However, direct studies on this compound are lacking. Understanding its biotransformation is a critical gap in current knowledge and a vital area for future research to ensure its safe and effective development as a potential therapeutic agent.
Future Research Directions and Unexplored Avenues
The unique structure and potent bioactivity of this compound open up numerous avenues for future investigation. The following sections outline key areas where research could yield significant insights into the compound's therapeutic potential and underlying biological mechanisms.
This compound has demonstrated significant and potent cytotoxic activity against a range of human cancer cell lines, including leukemia, colorectal carcinoma, and melanoma. mdpi.com Despite this, the precise molecular targets and the full mechanism of action remain to be elucidated. mdpi.comresearchgate.net The known cytotoxic effects suggest that this compound may interfere with fundamental cellular processes, such as cell division or survival pathways.
A pivotal study on the closely related Dichapetalin M provided a significant lead; it was found to act as an antagonist of the PXR (Pregnane X Receptor, NR1I2) signaling pathway. cornell.edu This discovery was predicted using in silico computational models and subsequently confirmed through in vitro gene expression studies using qPCR. cornell.edu The PXR is a nuclear receptor that plays a crucial role in sensing foreign substances and regulating the expression of genes involved in drug metabolism and transport. Antagonism of this pathway could represent a key mechanism of action.
Future research should focus on determining if this compound shares this mechanism or interacts with other novel biological targets. Investigating its effect on key apoptotic proteins (e.g., caspases, Bcl-2 family proteins) or cell cycle regulators could reveal the specific pathways through which it exerts its anti-proliferative effects. mdpi.com Identifying these targets is a critical step toward understanding its therapeutic potential and potential side effects.
The biosynthesis of the dichapetalins is a remarkable example of chemical complexity in nature. The core structure is believed to arise from a unique condensation event between a 13,30-cyclodammarane-type triterpenoid (B12794562) skeleton and a C6-C2 unit, which is likely derived from the shikimic acid pathway. mdpi.comresearchgate.net This initial fusion is followed by a series of complex, enzyme-catalyzed cascade reactions that generate the diverse array of dichapetalin structures found in nature. rsc.orgrsc.org
Recent research has successfully rationalized these cascade modifications and even validated the proposed biosynthetic pathway through biomimetic synthesis. rsc.orgrsc.org However, while the chemical transformations are becoming clearer, the specific enzymatic machinery responsible for catalyzing these intricate steps is completely unknown. A major future research direction is the identification and characterization of the enzymes—the oxidases, cyclases, and transferases—that construct this complex molecular architecture. Discovering this enzymatic toolkit would not only provide profound insights into plant biochemistry but could also enable the development of biotechnological production methods for this compound and novel analogues.
The structural complexity of this compound makes its total chemical synthesis a formidable challenge. However, recent advances in synthetic chemistry, particularly those inspired by the molecule's own biogenesis, are paving the way for more efficient and sustainable production. rsc.org
Biomimetic and bio-inspired synthetic strategies aim to replicate the elegant and efficient cascade reactions that occur in nature. rsc.orgrsc.org For example, researchers have used a bio-inspired, three-step cascade reaction involving a Diels-Alder cycloaddition to successfully transform and create several types of dichapetalin-related structures. rsc.org These approaches are not only powerful for confirming proposed biosynthetic pathways but also represent a highly advanced strategy for chemical synthesis. rsc.org
Furthermore, the concept of pharmacophore-directed retrosynthesis, which focuses on building the key structural elements responsible for biological activity first, is another advanced strategy being applied to related complex natural products. tdl.org Future development in this area will focus on refining these biomimetic routes and exploring new catalytic methods to shorten synthesis pathways, improve yields, and create a sustainable supply of this compound for further biological and preclinical studies.
To gain a holistic understanding of this compound's biological effects, the integration of "omics" technologies is essential. researchgate.net These technologies, including genomics, proteomics, and metabolomics, allow for the large-scale analysis of genes, proteins, and metabolites, providing a comprehensive snapshot of the molecular changes induced by the compound. nih.govlongdom.orgbiochemjournal.com
As a precedent, research on Dichapetalin M has already utilized in silico modeling and qPCR (a transcriptomics technique) to identify its effect on PXR signaling. cornell.edu Future studies could expand on this by employing genome-wide transcriptomics (e.g., RNA-seq) and proteomics to analyze the global changes in gene and protein expression in cancer cells after treatment with this compound. This could uncover entire signaling pathways and cellular networks that are perturbed by the compound, revealing its mechanism of action in an unbiased manner. nih.gov Combining these approaches can link the compound's direct targets to its ultimate phenotypic effects, providing a deep and comprehensive mechanistic understanding that is crucial for its development as a therapeutic agent. nih.gov
Q & A
Q. How should researchers address discrepancies in reported IC₅₀ values for this compound?
Q. What statistical frameworks are appropriate for multi-omic data integration in this compound studies?
- Answer : Apply weighted gene co-expression network analysis (WGCNA) for transcriptomic-proteomic integration. Use pathway enrichment tools (DAVID, MetaboAnalyst) to identify convergent biological pathways. Address false discovery rates (Benjamini-Hochberg correction) .
Literature & Reproducibility
Q. How can researchers ensure reproducibility of this compound’s reported anti-inflammatory effects?
- Answer : Publish detailed protocols for LPS-induced macrophage models (e.g., RAW 264.7), including cytokine ELISA kits (brand, lot numbers) and inhibitor controls (e.g., dexamethasone). Share raw flow cytometry data in public repositories (Figshare, Zenodo) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
